Oxotremorine M

Descripción

Historical Development and Research Evolution

This compound, first synthesized in the 1960s as a quaternary analog of oxotremorine, was initially characterized for its parasympathomimetic effects. Early structural-activity relationship (SAR) studies revealed that the addition of a trimethylammonium group enhanced its bioavailability and receptor binding affinity compared to its parent compound. By the 1980s, Oxo-M became a cornerstone in mAChR subtype differentiation, with binding studies demonstrating its high affinity for M1 receptors (pKB = 8.59) over M2 (pKB = 6.77) in bovine pial arteries.

The 1990s marked a turning point with the discovery of its dual modulatory effects. While acting as a canonical agonist at mAChRs, Oxo-M was found to directly inhibit KCNQ2/3 potassium channels independent of receptor activation, a phenomenon first observed in Xenopus oocytes. This receptor-independent pathway, mediated by its positively charged trimethylammonium moiety, expanded its role in studying ion channel biophysics.

Significance in Cholinergic System Research

Oxo-M’s non-selectivity across mAChR subtypes (M1–M4) makes it uniquely suited for probing system-wide cholinergic effects. In cortical neurons, Oxo-M induces long-term depression (LTD) of glutamate-evoked responses at nanomolar concentrations, with an EC50 of 8.9 × 10⁻⁶ M for phosphoinositide hydrolysis in cerebral arteries. These effects are antagonized by atropine and gallamine, confirming mAChR mediation.

Recent work has elucidated its role in transactivating fibroblast growth factor receptors (FGFRs), linking mAChR activation to neurotrophic signaling. In SH-SY5Y neuroblastoma cells, Oxo-M (10 μM) increases neurite length by 42% over 72 hours and reduces β-amyloid-induced caspase-3 activation by 65%, highlighting its therapeutic potential.

Current Research Landscape and Applications

Contemporary studies focus on Oxo-M’s pleiotropic effects:

- Neuroprotection : At 1–10 μM, Oxo-M rescues mitochondrial membrane potential (ΔΨm) in Aβ₁₋₄₂-treated neurons by 80%, concurrent with a 50% reduction in ROS production.

- NMDA Receptor Potentiation : Co-application with NMDA (100 μM) enhances currents by 210% in Xenopus oocytes via both M1-dependent and direct allosteric mechanisms.

- Parkinsonian Models : Subcutaneous administration (0.5 mg/kg) in rats increases medial prefrontal cortex dopamine release by 3.2-fold, mimicking mesolimbic dysregulation.

Propiedades

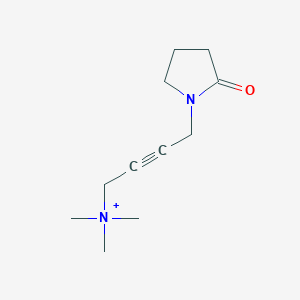

IUPAC Name |

trimethyl-[4-(2-oxopyrrolidin-1-yl)but-2-ynyl]azanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N2O/c1-13(2,3)10-5-4-8-12-9-6-7-11(12)14/h6-10H2,1-3H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CANZROMYQDHYHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC#CCN1CCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N2O+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63939-65-1 | |

| Record name | N,N,N-Trimethyl-4-(2-oxo-1-pyrrolidinyl)-2-butyn-1-aminium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63939-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxotremorine M | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063939651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 63939-65-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXOTREMORINE M | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VWS78J9ZUJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Core Structural Assembly

The foundational synthesis of Oxotremorine M begins with 2-pyrrolidinone and propargyl bromide as primary precursors. The reaction mechanism proceeds via a CuCl-catalyzed Mannich reaction , integrating dimethylamine and paraformaldehyde to form the quaternary ammonium center. This step is critical for establishing the molecule’s acetylene-linked pyrrolidone scaffold, which is essential for muscarinic receptor binding.

Key Reaction Conditions:

-

Catalyst : CuCl (5–10 mol%)

-

Temperature : 60–80°C under inert atmosphere

-

Solvent : Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

The intermediate N-propargyl-2-pyrrolidinone is subsequently quaternized using methyl iodide in methanol, yielding the final iodide salt. Early protocols reported moderate yields (45–55%) due to competing side reactions, necessitating rigorous purification via recrystallization from ethanol/water mixtures.

Purification and Isolation

Post-synthesis purification involves column chromatography (basic aluminum oxide) to remove unreacted dimethylamine and copper residues. Final crystallization conditions are optimized to achieve ≥98% purity, as validated by HPLC.

Solubility Data for Recrystallization:

| Solvent | Solubility (mg/mL) | Temperature (°C) |

|---|---|---|

| Ethanol | 32.2 | 25 |

| Water | 8.33 | 25 |

| DMSO | 125 | 37 |

Modern Methodological Advancements

Microwave-Assisted Synthesis

Recent protocols employ microwave irradiation to accelerate the Mannich reaction, reducing reaction times from 48 hours to 8–12 hours. This approach enhances yield (68–72%) by minimizing thermal degradation of the propargyl intermediate.

Catalytic Improvements

Replacing CuCl with Cu(I)-N-heterocyclic carbene complexes improves regioselectivity, suppressing undesired alkyne polymerization. These catalysts operate at lower temperatures (40–50°C), further enhancing reaction control.

Analytical Characterization

Structural Validation

Nuclear Magnetic Resonance (NMR) and high-resolution mass spectrometry (HRMS) are indispensable for confirming the structure:

Purity Assessment

Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) resolves this compound at 7.2 minutes, with UV detection at 210 nm. Batch-specific certificates of analysis from suppliers like Tocris and R&D Systems adhere to these standards.

Industrial-Scale Production Challenges

Raw Material Sourcing

Limited commercial availability of 2-pyrrolidinone derivatives necessitates in-house synthesis, increasing production costs. Additionally, dimethylamine’s hygroscopicity complicates large-scale quaternization.

Regulatory Compliance

Patents governing muscarinic ligands (e.g., US Patent 9,850,264) impose licensing restrictions on manufacturers. Compliance with Good Manufacturing Practice (GMP) for research-grade batches further escalates expenses.

Emerging Synthetic Strategies

Análisis De Reacciones Químicas

Oxotremorine-M undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of oxotremorine-M can lead to the formation of oxotremorine-N-oxide, while reduction can yield N-methylpyrrolidine derivatives .

Aplicaciones Científicas De Investigación

Neuroprotective Effects in Alzheimer’s Disease

Research Findings

A study highlighted the neuroprotective and antioxidant properties of Oxo-M in a cellular model of Alzheimer’s disease (AD). The research demonstrated that treatment with Oxo-M significantly enhanced cell survival, increased neurite length, and counteracted DNA fragmentation induced by amyloid-beta peptide (Aβ 1-42) exposure in SH-SY5Y neuroblastoma cells. Additionally, Oxo-M treatment blocked oxidative stress and mitochondrial impairment associated with Aβ exposure, suggesting its potential as a multi-target therapeutic agent for AD .

Table 1: Effects of Oxotremorine M on SH-SY5Y Cells

| Parameter | Control | Oxo-M Treatment |

|---|---|---|

| Cell Survival (%) | 50% | 80% |

| Neurite Length (µm) | 10 | 25 |

| DNA Fragmentation (pg/µl) | 200 | 50 |

Antinociceptive Properties

Research Findings

In pain management studies using the naked mole-rat model, Oxo-M exhibited significant antinociceptive effects across various nociceptive tests, including tail-flick and hot-plate tests. The study indicated that the analgesic effects of Oxo-M were dose-dependent and could be reversed by muscarinic receptor antagonists like atropine, confirming its role in modulating pain through cholinergic mechanisms .

Table 2: Antinociceptive Effects of this compound

| Test Type | Dose (mg/kg) | Pain Response Reduction (%) |

|---|---|---|

| Tail-Flick | 0.5 | 60% |

| Hot-Plate | 1.0 | 55% |

| Formalin Test | 0.25 | 70% |

Effects on Neurotransmission and Synaptic Plasticity

Research Findings

Oxo-M has been utilized to study long-term changes in synaptic efficacy, particularly in the context of cholinergic modulation. It was found to induce long-term depression (LTD) in hippocampal neurons, which is crucial for understanding synaptic plasticity related to learning and memory processes . This property positions Oxo-M as a valuable tool for investigating the cholinergic system's role in cognitive functions.

Induction of Bladder Overactivity

Research Findings

In urological studies, Oxo-M has been used to induce bladder overactivity in rat models. This application is pivotal for investigating the mechanisms underlying bladder dysfunctions and developing potential treatments for conditions like overactive bladder syndrome . The differential roles of mAChR subtypes were assessed to understand their contributions to bladder afferent activity.

Mecanismo De Acción

Oxotremorine-M exerts its effects by binding to muscarinic acetylcholine receptors, which are G-protein-coupled receptors involved in various physiological processes . Upon binding, oxotremorine-M activates these receptors, leading to the stimulation of downstream signaling pathways. This activation results in the modulation of neurotransmitter release, neuronal excitability, and synaptic plasticity . The molecular targets of oxotremorine-M include the M1, M2, M3, M4, and M5 subtypes of muscarinic receptors, each of which plays a distinct role in the central and peripheral nervous systems .

Comparación Con Compuestos Similares

Table 1: Binding Affinities and Efficacy Ratios

| Compound | Kd (µM) | NMS/Oxo-M Ratio | Relative Efficacy |

|---|---|---|---|

| This compound | 5.3 | 500–1400 | 1.0 (Reference) |

| Oxotremorine | 1.4 | N/A | 0.75 |

| BM5 | 0.5 | N/A | 0.13 |

| Pilocarpine | N/A | 100–150 | N/A |

| Carbachol | N/A | >4000 | N/A |

- Carbachol and muscarine display >4000-fold higher affinity for agonist-labeled receptors (Oxo-M) versus antagonist-labeled (NMS) receptors, indicative of full agonism .

- This compound’s intermediate NMS/Oxo-M ratio (500–1400) suggests partial agonism in cortical phosphatidyl-inositol turnover assays .

Functional Potency and Signaling Pathways

M2 Receptor Activation

Iperoxo surpasses this compound in potency at M2 receptors, with EC₅₀ values ~10-fold lower in both DMR and [³⁵S]GTPγS assays . However, this compound shows anomalous potency differences between these assays, being 10-fold more potent in [³⁵S]GTPγS than DMR, unlike iperoxo or acetylcholine (ACh) .

Table 2: Functional Potency at M2 Receptors

| Compound | EC₅₀ (DMR) | EC₅₀ ([³⁵S]GTPγS) |

|---|---|---|

| Iperoxo | 0.3 nM | 0.2 nM |

| This compound | 30 nM | 3 nM |

| ACh | 300 nM | 100 nM |

NMDA Receptor Potentiation

Unique among mAChR agonists, this compound potentiates NMDA receptors via a tri-methyl ammonium-dependent mechanism, a property absent in oxotremorine and xanomeline .

Structural and Functional Divergence

- Xanomeline: A chemically distinct mAChR agonist lacking NMDA receptor activity, used in antipsychotic studies.

- LY-2033298: An M4-positive allosteric modulator (PAM) with species-specific potency (human > rat). In vivo efficacy in rats requires co-administration with this compound to potentiate endogenous acetylcholine signaling .

- α-PHP: A synthetic cathinone acting as a nanomolar-potency M2 receptor antagonist. It reverses this compound-induced cAMP inhibition and exhibits inverse agonism, highlighting functional antagonism rare among mAChR ligands .

Desensitization and Receptor Reserve

- Carbachol and muscarine induce desensitization in hippocampal neurons via phosphoinositide (PPI) hydrolysis, whereas this compound avoids desensitization due to weaker PPI stimulation .

- At M3 receptors, this compound exhibits low receptor reserve, as alkylating agents nearly abolish contractile responses in rat esophageal mucosa .

Allosteric Modulation and Synergism

- VU-0152099/2100: M4 PAMs with species-independent potency.

- Scopolamine: A non-selective antagonist that inhibits this compound-evoked dopamine release in striatal slices (pKB = 9.1), whereas partial agonists like YM796 enhance it .

Key Differentiators and Research Implications

Structural Specificity : The tri-methyl ammonium group in this compound enables NMDA receptor cross-talk, a feature absent in analogues like oxotremorine .

Assay-Dependent Potency : Discrepancies between DMR and [³⁵S]GTPγS assays suggest context-dependent receptor conformations or signaling bias .

Therapeutic Tool Utility : this compound’s role in validating allosteric modulators (e.g., LY-2033298) underscores its importance in probing receptor dynamics .

Actividad Biológica

Oxotremorine M (Oxo-M) is a synthetic compound classified as a non-selective muscarinic acetylcholine receptor (mAChR) agonist. It has garnered significant attention for its potential therapeutic applications, particularly in neurodegenerative diseases such as Alzheimer’s disease (AD). This article provides a comprehensive overview of the biological activity of Oxo-M, including its neuroprotective effects, interaction with various receptor subtypes, and implications for future research.

- Chemical Name : N,N,N-Trimethyl-4-(2-oxo-1-pyrolidinyl)-2-butyn-1-ammonium iodide

- Molecular Formula : CHNO

- Purity : ≥98%

Oxo-M acts primarily by stimulating mAChRs, which are involved in various physiological processes, including cognitive functions and modulation of neurotransmitter release. Its action on these receptors leads to several downstream effects:

- Neuroprotection : Oxo-M has been shown to enhance neuronal survival and neurite outgrowth in neuroblastoma cell lines exposed to amyloid-beta (Aβ) peptides, which are implicated in AD pathology. Treatment with Oxo-M resulted in increased cell viability and reduced DNA fragmentation .

- Oxidative Stress Modulation : The compound inhibits oxidative stress and the production of pro-inflammatory cytokines, thereby exerting neuroprotective effects against Aβ-induced toxicity .

- Receptor Interaction : Oxo-M exhibits varying degrees of agonistic activity across different mAChR subtypes (M1, M2, M3). It is a full agonist at M3 receptors but shows partial agonistic properties at others, influencing gastrointestinal motility and other autonomic functions .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective role of Oxo-M in models of neurodegeneration:

- Cell Culture Studies :

- In Vivo Studies :

Data Summary

The following table summarizes key findings from various studies on the biological activity of Oxo-M:

Case Studies

Several case studies have explored the therapeutic potential of Oxo-M:

- Alzheimer’s Disease Models : In vitro studies using differentiated neuronal cells demonstrated that Oxo-M could mitigate Aβ-induced neurotoxicity, suggesting its potential as a treatment for AD by targeting cholinergic dysfunction .

- Stress Response Modulation : In animal models, Oxo-M was shown to influence hormonal responses to stress, indicating its broader implications for managing stress-related disorders through cholinergic pathways .

Q & A

Q. Notes for Experimental Design :

- Ethical Compliance : Adhere to institutional guidelines for animal studies, including weight-based dosing and ethical review .

- Data Reproducibility : Include detailed methods (e.g., ultrasonic duration, antagonist pre-incubation times) in supplemental materials .

- Statistical Rigor : Use GraphPad Prism for nonlinear regression and report SEM with n ≥ 4 replicates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.